molecular formula C13H13NO4 B11803232 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid

5-(4-Propoxyphenyl)oxazole-2-carboxylic acid

Katalognummer: B11803232
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: TZBNATROFSJGCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Propoxyphenyl)oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a propoxyphenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.

Vorbereitungsmethoden

The synthesis of 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-propoxybenzaldehyde with glycine in the presence of an acid catalyst can lead to the formation of the desired oxazole ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-(4-Propoxyphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(4-Propoxyphenyl)oxazole-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include inhibition of microbial growth and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

5-(4-Propoxyphenyl)oxazole-2-carboxylic acid can be compared with other oxazole derivatives, such as:

Eigenschaften

Molekularformel

C13H13NO4

Molekulargewicht

247.25 g/mol

IUPAC-Name

5-(4-propoxyphenyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-2-7-17-10-5-3-9(4-6-10)11-8-14-12(18-11)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16)

InChI-Schlüssel

TZBNATROFSJGCL-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.